(E)-4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one
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Overview
Description
(E)-4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxybenzylidene group at the 4-position and a methyl group at the 2-position of the oxazole ring
Preparation Methods
The synthesis of (E)-4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 2-methyl-4-oxazolone in the presence of a base such as sodium methoxide in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
(E)-4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.
Substitution: The methoxy group in the benzylidene moiety can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It is being investigated for its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. Its anti-inflammatory and anticancer properties may be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
(E)-4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one can be compared with other similar compounds, such as:
(2Z)-2-(4-methoxybenzylidene)-6-nitro-4H-benzo[1,4]thiazin-3-one: This compound also contains a methoxybenzylidene group but differs in the presence of a benzo[1,4]thiazine ring and a nitro group.
(2Z)-2-(4-methoxybenzylidene)-4-methyl-6-nitro-4H-benzo[1,4]thiazin-3-one: Similar to the previous compound, this one has a benzo[1,4]thiazine ring with a nitro group and a methyl group at the 4-position.
(2E)-N-alkyl-N-(2-hydroxy-5-nitrophenyl)-3-phenylacrylamides: These compounds contain a phenylacrylamide moiety with various alkyl and nitrophenyl substitutions.
The uniqueness of this compound lies in its oxazole ring structure and the specific positioning of the methoxybenzylidene and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3/b11-7- |
InChI Key |
PWPKCQPPIDXVNX-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=CC=C2)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
Origin of Product |
United States |
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